molecular formula C12H12N2O2 B8518312 3-(4-Methoxyphenoxy)pyridin-4-amine

3-(4-Methoxyphenoxy)pyridin-4-amine

Cat. No. B8518312
M. Wt: 216.24 g/mol
InChI Key: VXAGJGANWCAHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04959377

Procedure details

To 250 ml ethanol in a 500 ml Parr hydrogenation bottle, were added 3-(4-methoxyphenoxy)-4-nitropyridine-1-oxide (7.9 g) and 0.4 g PtO2. After shaking for two hours at fifty psi of hydrogen, the mixture was filtered and concentrated to 5.8 g of oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-methoxyphenoxy)-4-nitropyridine-1-oxide
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([O:7][C:8]2[CH:9]=[N+:10]([O-])[CH:11]=[CH:12][C:13]=2[N+:14]([O-])=O)=[CH:5][CH:4]=1.[H][H]>O=[Pt]=O.C(O)C>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([O:7][C:8]2[CH:9]=[N:10][CH:11]=[CH:12][C:13]=2[NH2:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
3-(4-methoxyphenoxy)-4-nitropyridine-1-oxide
Quantity
7.9 g
Type
reactant
Smiles
COC1=CC=C(OC=2C=[N+](C=CC2[N+](=O)[O-])[O-])C=C1
Name
Quantity
0.4 g
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 5.8 g of oil

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(OC=2C=NC=CC2N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.